1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a methoxypyridazinyl group, a pyrrolidinyl group, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 6-methoxypyridazine with suitable reagents to introduce the desired functional groups.
Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized through the reaction of pyrrolidine with appropriate reagents.
Coupling Reaction: The methoxypyridazinyl and pyrrolidinyl intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
Uniqueness
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure that includes a methoxypyridazinyl group, a pyrrolidinyl moiety, and a phenylpropanone backbone. Its biological activity is primarily associated with interactions in the central nervous system (CNS), suggesting potential benefits in treating various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O3. The structural features of this compound are critical for its biological activity, as they influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₁N₃O₃ |
Molecular Weight | 301.30 g/mol |
IUPAC Name | 1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
The mechanism of action of this compound involves its interaction with specific molecular targets within the CNS. It is hypothesized that the methoxypyridazinyl group enhances the compound's pharmacological profile by improving its bioavailability and selectivity for neurotransmitter receptors. This could lead to modulation of neurotransmission pathways, which are crucial in addressing conditions such as anxiety and depression.
Antioxidant and Neuroprotective Effects
Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties, which may contribute to neuroprotective effects. Antioxidants play a vital role in reducing oxidative stress, a key factor in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Antioxidant Activity : A study on phenyl isochromenones demonstrated potent antioxidant activities, suggesting that similar structural motifs may confer protective effects against oxidative damage in neuronal cells .
- Neuropharmacological Studies : Investigations into related pyridazinyl compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating mood disorders .
- Structure-Activity Relationship (SAR) : Research has identified key structural elements that enhance biological activity, emphasizing the importance of the methoxypyridazinyl and pyrrolidinyl groups in promoting efficacy against CNS-related conditions .
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-9-17(20-19-16)24-15-11-12-21(13-15)18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFPCUTVBVFDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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